(E)-N'-(9-((2R,3R,4R,5R)-3-((tert-Butyldimethylsilyl)oxy)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide
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Overview
Description
(E)-N’-(9-((2R,3R,4R,5R)-3-((tert-Butyldimethylsilyl)oxy)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide is a complex organic compound It features a purine base linked to a modified sugar moiety, which is further derivatized with a tert-butyldimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(9-((2R,3R,4R,5R)-3-((tert-Butyldimethylsilyl)oxy)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups on the sugar moiety are protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Glycosylation: The protected sugar is then glycosylated with a purine base under acidic conditions to form the nucleoside.
Formimidamide Formation: The nucleoside is reacted with N,N-dimethylformamide dimethyl acetal to introduce the formimidamide group.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of automated synthesizers and high-throughput screening techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions may target the formimidamide group.
Substitution: Substitution reactions can occur at the silyl-protected hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.
Biology
In biological research, it may serve as a probe or inhibitor for studying enzyme activities, particularly those involving nucleosides.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for antiviral or anticancer activities due to their ability to interfere with nucleic acid metabolism.
Industry
In the industrial sector, it may find applications in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-N’-(9-((2R,3R,4R,5R)-3-((tert-Butyldimethylsilyl)oxy)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets by mimicking natural substrates or binding to active sites.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
2’,3’-Dideoxyinosine: An antiviral compound with a related structure.
Ribavirin: An antiviral drug with a similar nucleoside structure.
Uniqueness
The uniqueness of (E)-N’-(9-((2R,3R,4R,5R)-3-((tert-Butyldimethylsilyl)oxy)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide lies in its specific modifications, such as the tert-butyldimethylsilyl group and the formimidamide moiety, which confer unique chemical properties and potential biological activities.
Properties
Molecular Formula |
C19H32N6O5Si |
---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
N'-[9-[(2R,3R,4R,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C19H32N6O5Si/c1-19(2,3)31(6,7)30-14-13(27)11(8-26)29-17(14)25-10-20-12-15(25)22-18(23-16(12)28)21-9-24(4)5/h9-11,13-14,17,26-27H,8H2,1-7H3,(H,22,23,28)/b21-9+/t11-,13-,14-,17-/m1/s1 |
InChI Key |
ILIKLOCTYDXXNJ-FKZMKMQHSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)/N=C/N(C)C)CO)O |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N=CN(C)C)CO)O |
Origin of Product |
United States |
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